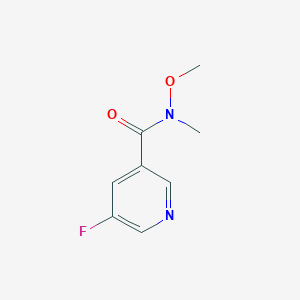

5-Fluoro-N-methoxy-N-methylnicotinamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-fluoro-N-methoxy-N-methylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)6-3-7(9)5-10-4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBJCUYNNXCDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CN=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301234930 | |

| Record name | 5-Fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342602-54-4 | |

| Record name | 5-Fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342602-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-N-methoxy-N-methyl-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301234930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoro-N-methoxy-N-methylnicotinamide

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Fluoro-N-methoxy-N-methylnicotinamide, a fluorinated pyridine derivative of interest to researchers in drug discovery and development. Due to the limited availability of experimental data for this specific compound, this guide integrates known information with computationally predicted properties to offer a robust profile for scientific applications. The document covers key parameters such as lipophilicity, solubility, and ionization constants, alongside a plausible synthetic route, proposed analytical methodologies, and essential safety considerations. This guide is intended to serve as a foundational resource for scientists and researchers, enabling informed decisions in experimental design and application.

Introduction

This compound (CAS RN: 342602-54-4) is a substituted pyridinecarboxamide that incorporates several key structural features relevant to medicinal chemistry. The presence of a fluorine atom on the pyridine ring can significantly modulate the electronic properties, metabolic stability, and binding affinity of the molecule.[1] The N-methoxy-N-methylamide, commonly known as a Weinreb amide, is a versatile functional group in organic synthesis, often utilized for the preparation of ketones and other derivatives under mild conditions.

The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance pharmacokinetic and pharmacodynamic properties.[2] Fluorination can influence lipophilicity, pKa, and metabolic pathways, making fluorinated analogs like this compound valuable subjects of study.[1] This guide aims to provide a detailed characterization of its core physicochemical properties to facilitate its use in research and development.

Chemical Identity and Structure

-

IUPAC Name: 5-Fluoro-N-methoxy-N-methylpyridine-3-carboxamide

-

Synonyms: this compound

-

CAS Number: 342602-54-4

-

Molecular Formula: C₈H₉FN₂O₂

-

Molecular Weight: 184.17 g/mol

Chemical Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

Due to the absence of extensive experimental data, the following physicochemical properties have been predicted using validated computational models, including SwissADME and ChemAxon.[3][4] These predictions offer valuable insights for experimental planning.[5]

| Property | Predicted Value | Method/Source | Significance in Drug Discovery |

| Molecular Weight | 184.17 g/mol | - | Adherence to Lipinski's Rule of Five for oral bioavailability.[6] |

| logP (Consensus) | 0.86 | SwissADME[3] | Indicates good balance between solubility and permeability. |

| Water Solubility (LogS) | -1.81 | SwissADME[3] | Predicted to be soluble in water. |

| pKa (most basic) | 2.50 ± 0.70 | ChemAxon[7] | The pyridine nitrogen is weakly basic. |

| Topological Polar Surface Area (TPSA) | 51.69 Ų | SwissADME[3] | Suggests good potential for cell membrane permeability.[6] |

| Hydrogen Bond Acceptors | 4 | SwissADME[3] | Influences solubility and receptor binding. |

| Hydrogen Bond Donors | 0 | SwissADME[3] | Influences solubility and receptor binding. |

| Rotatable Bonds | 3 | SwissADME[3] | Relates to conformational flexibility and binding entropy. |

Synthesis and Manufacturing

A plausible and efficient synthetic route to this compound involves the conversion of the commercially available 5-fluoronicotinic acid to the corresponding Weinreb amide. This transformation can be achieved using standard peptide coupling reagents or by activating the carboxylic acid.[8][9]

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Weinreb Amide Formation

This protocol is a general procedure adapted from established methods for the synthesis of N-methoxy-N-methylamides from carboxylic acids.[8][9]

Materials:

-

5-Fluoronicotinic acid

-

Oxalyl chloride or Thionyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Acid Chloride Formation:

-

To a solution of 5-fluoronicotinic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure to remove excess solvent and reagent. The resulting crude acid chloride is typically used in the next step without further purification.

-

-

Amide Coupling:

-

In a separate flask, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C and add triethylamine (2.5 eq) dropwise. Stir for 15-20 minutes.

-

Dissolve the crude acid chloride from the previous step in anhydrous DCM and add it dropwise to the N,O-dimethylhydroxylamine suspension at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a suitable eluent system such as ethyl acetate/hexanes) to afford the pure this compound.

-

Analytical Characterization

The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques to confirm its identity and purity.[10][11]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the N-methoxy protons, and the N-methyl protons. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons (with C-F coupling for the carbon bearing the fluorine), and the N-methoxy and N-methyl carbons.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit a signal corresponding to the single fluorine atom on the pyridine ring.

-

-

Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the amide carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a modifier like formic acid or trifluoroacetic acid) would be appropriate.[12]

-

Gas Chromatography (GC): Depending on its volatility and thermal stability, GC could also be employed for purity analysis, often coupled with mass spectrometry (GC-MS).[13]

Biological and Pharmacological Context

The introduction of a fluorine atom can enhance biological activity by improving metabolic stability or modulating receptor binding affinity.[2] Therefore, this compound could serve as a valuable intermediate or a candidate molecule in research programs targeting enzymes involved in NAD+ metabolism or other pathways where nicotinamide analogs have shown activity.[17]

Safety and Handling

Specific toxicity data for this compound is not available. However, based on its structure as a fluorinated pyridine derivative, appropriate safety precautions should be taken.[18][19] The general safety profile of fluorinated aromatic compounds can vary, and some may possess metabolic toxicity.[4][20]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[21]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

A comprehensive, substance-specific Safety Data Sheet (SDS) should be consulted before handling.

Conclusion

This compound is a compound with significant potential as a building block and research tool in medicinal chemistry and drug discovery. This technical guide has provided a detailed, albeit partially predictive, overview of its physicochemical properties, a practical synthetic approach, and essential analytical and safety information. The compiled data serves as a valuable starting point for researchers, enabling a more informed and efficient investigation of this and related fluorinated nicotinamide derivatives. Further experimental validation of the predicted properties is encouraged to build upon this foundational knowledge.

References

- 1. pure.mpg.de [pure.mpg.de]

- 2. mdpi.com [mdpi.com]

- 3. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 4. chemaxon.com [chemaxon.com]

- 5. pKa Prediction | Rowan [rowansci.com]

- 6. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. docs.chemaxon.com [docs.chemaxon.com]

- 8. communities.springernature.com [communities.springernature.com]

- 9. chemaxon.com [chemaxon.com]

- 10. Synthesis and characterization of 5-methoxy-2-methyl-N,N-dialkylated tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemaxon.com [chemaxon.com]

- 13. peerj.com [peerj.com]

- 14. Nicotinamide, Nicotinamide Riboside and Nicotinic Acid—Emerging Roles in Replicative and Chronological Aging in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nicotinamide could reduce growth and cariogenic virulence of Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Role of Nicotinamide Adenine Dinucleotide and Related Precursors as Therapeutic Targets for Age-Related Degenerative Diseases: Rationale, Biochemistry, Pharmacokinetics, and Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 20. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 21. fishersci.com [fishersci.com]

Unveiling the Mechanism: A Technical Guide to 5-Fluoro-N-methoxy-N-methylnicotinamide as a TYK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 5-Fluoro-N-methoxy-N-methylnicotinamide in the inhibition of Tyrosine Kinase 2 (TYK2). As a member of the Janus kinase (JAK) family, TYK2 is a critical mediator of cytokine signaling pathways implicated in a range of autoimmune and inflammatory diseases. The emergence of selective TYK2 inhibitors has opened new avenues for therapeutic intervention. This document synthesizes the current understanding of TYK2 signaling, the mechanisms of established TYK2 inhibitors, and proposes a detailed, scientifically-grounded mechanism for this compound. We will delve into the molecular interactions, signaling consequences, and provide hypothetical experimental frameworks for the validation of its inhibitory action.

The Central Role of TYK2 in Immune Signaling

Tyrosine Kinase 2 (TYK2) is an intracellular enzyme that plays a pivotal role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2][3] These cytokines are instrumental in both innate and adaptive immunity.[4] Dysregulation of these pathways is a hallmark of numerous autoimmune and inflammatory conditions such as psoriasis, lupus, and inflammatory bowel disease.[1][5]

TYK2 is one of four members of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These kinases associate with the intracellular domains of cytokine receptors.[6] Upon cytokine binding, the receptors dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation.[6] Activated TYK2 then phosphorylates downstream Signal Transducers and Activators of Transcription (STATs).[1][4] These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the expression of target genes involved in inflammation and immune responses.[6]

The TYK2 Signaling Cascade: A Visual Representation

The following diagram illustrates the canonical TYK2 signaling pathway.

Caption: The TYK2 signaling pathway, from cytokine binding to gene expression.

Mechanisms of TYK2 Inhibition: A Focus on Allosteric Modulation

TYK2 inhibitors can be broadly classified into two categories: orthosteric inhibitors that compete with ATP at the active site of the kinase domain (JH1), and allosteric inhibitors that bind to a different site on the enzyme to induce a conformational change that prevents its activation.[7] A prominent example of an allosteric inhibitor is deucravacitinib, which selectively binds to the regulatory pseudokinase domain (JH2) of TYK2.[7][8] This binding locks the enzyme in an inactive conformation, preventing its catalytic activity.[7]

The selectivity of allosteric inhibitors for TYK2 over other JAK family members is a significant advantage, as it may reduce the side effects associated with broader JAK inhibition.[1][8] Many of these selective allosteric inhibitors, including deucravacitinib, feature a nicotinamide scaffold.

Proposed Mechanism of Action for this compound

Based on its chemical structure, this compound is hypothesized to act as a selective, allosteric inhibitor of TYK2, targeting the pseudokinase (JH2) domain.

Molecular Interactions within the JH2 Domain

The nicotinamide core of this compound is predicted to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of the JH2 domain. The fluorine substitution on the pyridine ring may enhance binding affinity and selectivity through favorable electrostatic interactions. The N-methoxy-N-methylamide group is likely to occupy a solvent-exposed region, allowing for potential modifications to optimize pharmacokinetic properties without disrupting the core binding interactions.

Allosteric Inhibition of the Kinase Domain (JH1)

By binding to the JH2 domain, this compound is proposed to induce a conformational change that is transmitted to the active kinase domain (JH1). This allosteric modulation prevents the JH1 domain from adopting the active conformation required for ATP binding and catalysis, thereby inhibiting the phosphorylation of downstream STAT proteins.

The following diagram illustrates the proposed allosteric inhibition mechanism.

Caption: Proposed allosteric inhibition of TYK2 by this compound.

Experimental Validation of the Proposed Mechanism

A series of in vitro and cellular assays are essential to validate the hypothesized mechanism of action.

In Vitro Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on TYK2 and its selectivity against other JAK family members.

Methodology:

-

Enzyme Source: Recombinant human TYK2, JAK1, JAK2, and JAK3 enzymes.

-

Substrate: A suitable peptide substrate for each kinase.

-

Assay Principle: A luminescence-based kinase assay (e.g., ADP-Glo™) that measures the amount of ADP produced, which is directly proportional to kinase activity.

-

Procedure: a. Prepare a serial dilution of this compound. b. Incubate the kinase, substrate, and inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. After a defined incubation period, stop the reaction and measure ADP production using the detection reagent.

-

Data Analysis: Calculate the IC50 values for each kinase to determine potency and selectivity.

Hypothetical Data:

| Kinase | IC50 (nM) of this compound |

| TYK2 | 10 |

| JAK1 | >10,000 |

| JAK2 | >10,000 |

| JAK3 | >5,000 |

Cellular Assays: STAT Phosphorylation

Objective: To assess the ability of this compound to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Methodology:

-

Cell Line: A human cell line responsive to a TYK2-dependent cytokine (e.g., NK-92 cells for IL-12).

-

Stimulation: Recombinant human IL-12.

-

Detection: Flow cytometry using phospho-specific antibodies against STAT4.

-

Procedure: a. Pre-incubate cells with varying concentrations of this compound. b. Stimulate the cells with IL-12. c. Fix and permeabilize the cells. d. Stain with a fluorescently labeled anti-phospho-STAT4 antibody. e. Analyze the median fluorescence intensity (MFI) by flow cytometry.

-

Data Analysis: Determine the IC50 for the inhibition of STAT4 phosphorylation.

Hypothetical Data:

| Cytokine | Phosphorylated STAT | Cellular IC50 (nM) of this compound |

| IL-12 | pSTAT4 | 50 |

| IFN-α | pSTAT1 | 75 |

Conclusion

This compound represents a promising candidate for the selective inhibition of TYK2. Its nicotinamide scaffold strongly suggests an allosteric mechanism of action, targeting the pseudokinase domain to induce a conformational change that inactivates the enzyme. This proposed mechanism, if validated through the experimental frameworks outlined in this guide, would position this compound as a highly selective therapeutic agent for the treatment of autoimmune and inflammatory diseases. Further studies, including structural biology and in vivo efficacy models, are warranted to fully elucidate its therapeutic potential.

References

- 1. What are TYK2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 3. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 4. bms.com [bms.com]

- 5. About TYK2 | Alumis Inc. [alumis.com]

- 6. revvity.com [revvity.com]

- 7. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. expertperspectives.com [expertperspectives.com]

Spectroscopic Characterization of 5-Fluoro-N-methoxy-N-methylnicotinamide: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 5-Fluoro-N-methoxy-N-methylnicotinamide. Designed for researchers, scientists, and professionals in drug development, this document elucidates the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. While experimental data for this specific compound is not publicly available, this guide synthesizes established spectroscopic principles and data from analogous structures to provide a robust predictive framework for its characterization.

Introduction

This compound is a fluorinated pyridine derivative incorporating a Weinreb amide moiety. The presence of the fluorine atom on the pyridine ring is anticipated to significantly influence the electronic environment of the molecule, thereby affecting its chemical reactivity, metabolic stability, and pharmacological properties. The N-methoxy-N-methylamide (Weinreb amide) functionality is a key feature, often employed in organic synthesis as a stable intermediate for the preparation of ketones or aldehydes. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research or development setting. This guide will detail the expected spectroscopic signatures that would confirm the successful synthesis and purity of this compound.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the structure and numbering of this compound.

Figure 1. Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl groups of the Weinreb amide.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.7 | d | 1H | H-2 | The proton at position 2 is adjacent to the ring nitrogen, leading to significant deshielding. It will appear as a doublet due to coupling with H-6. |

| ~8.3 | dd | 1H | H-6 | This proton is deshielded by the ring nitrogen and will be split into a doublet of doublets by H-2 and H-4. |

| ~7.6 | ddd | 1H | H-4 | The proton at position 4 is coupled to H-2, H-6, and the fluorine at C-5, resulting in a doublet of doublet of doublets. |

| 3.8 | s | 3H | O-CH₃ | The methoxy protons are in a shielded environment and are expected to appear as a sharp singlet. |

| 3.4 | s | 3H | N-CH₃ | The N-methyl protons are also expected to be a singlet, slightly upfield from the O-methyl protons. |

Experimental Protocol: ¹H NMR Acquisition A standard protocol for acquiring a ¹H NMR spectrum would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): Approximately 20 ppm centered around 5 ppm.

-

-

Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The fluorine atom will cause C-F coupling, which will be observable for the carbon atoms in its vicinity.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the Weinreb amide is expected in this region. | |

| ~158 | d, ¹JCF ≈ 250 | C-5 | The carbon directly attached to the fluorine will show a large one-bond C-F coupling and will be significantly deshielded. |

| ~148 | d, ³JCF ≈ 5 | C-2 | The carbon at position 2 is deshielded by the adjacent nitrogen. A small three-bond C-F coupling is expected. |

| ~140 | d, ²JCF ≈ 20 | C-6 | A two-bond C-F coupling is anticipated for the carbon at position 6. |

| ~135 | d, ²JCF ≈ 20 | C-4 | The carbon at position 4 will also exhibit a two-bond C-F coupling. |

| ~130 | d, ³JCF ≈ 5 | C-3 | A smaller three-bond C-F coupling is expected for the carbon bearing the amide group. |

| ~61 | O-CH₃ | The methoxy carbon is expected in this region. | |

| ~34 | N-CH₃ | The N-methyl carbon will be found further upfield. |

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 512 to 2048 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): Approximately 250 ppm centered around 100 ppm.

-

-

Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | Aromatic C-H stretch | Characteristic for C-H bonds on the pyridine ring. |

| ~2950-2850 | Medium | Aliphatic C-H stretch | Corresponding to the C-H bonds of the methyl groups. |

| ~1660 | Strong | C=O stretch (Amide) | The carbonyl group of the Weinreb amide will give a strong absorption in this region. |

| ~1600, ~1470 | Medium-Strong | C=C and C=N ring stretch | Characteristic vibrations of the pyridine ring. |

| ~1250 | Strong | C-F stretch | A strong absorption band is expected for the carbon-fluorine bond. |

| ~1020 | Strong | N-O stretch | The N-O bond of the Weinreb amide will have a characteristic stretching frequency. |

Experimental Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

-

Molecular Ion (M⁺): m/z = 184.06. A moderately intense molecular ion peak is expected.

-

Key Fragmentation Patterns:

-

m/z = 153: Loss of OCH₃ radical (-31).

-

m/z = 125: Loss of N(O)CH₃ (-59).

-

m/z = 123: Loss of the Weinreb amide side chain followed by H rearrangement.

-

m/z = 96: Formation of the fluoropyridinium ion.

-

Figure 2. Predicted key fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrum Acquisition (GC-MS with EI)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A standard non-polar capillary column (e.g., DB-5ms).

-

Injection: 1 µL of the sample solution in split or splitless mode.

-

Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC) and analyze the corresponding mass spectrum for the molecular ion and fragmentation pattern.

Conclusion

This technical guide provides a comprehensive prediction of the NMR, IR, and MS spectroscopic data for this compound. The predicted data is based on fundamental principles of spectroscopy and comparison with structurally related molecules. These predictions serve as a valuable reference for scientists and researchers in the synthesis and characterization of this compound, enabling them to confirm its identity and purity with a high degree of confidence. The provided experimental protocols offer a standardized approach for acquiring high-quality spectroscopic data.

The Strategic Role of 5-Fluoro-N-methoxy-N-methylnicotinamide in Modern Medicinal Chemistry: A Technical Guide

Abstract

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and the utilization of versatile synthetic intermediates are paramount for the development of novel therapeutics with enhanced pharmacological profiles.[1][2][3] This technical guide provides an in-depth exploration of 5-Fluoro-N-methoxy-N-methylnicotinamide, a key building block that synergistically combines the benefits of a fluorinated pyridine scaffold with the synthetic utility of a Weinreb amide. This document will elucidate the chemical rationale behind its design, provide detailed synthetic protocols, and explore its application in the construction of complex molecular architectures relevant to medicinal chemistry, particularly in the domain of kinase inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful intermediate in their synthetic endeavors.

Introduction: The Convergence of Fluorine and Weinreb Amide Chemistry

The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties is a central theme in medicinal chemistry. Two powerful strategies have emerged in this endeavor: the introduction of fluorine into drug candidates and the use of robust and predictable synthetic methodologies. This compound sits at the intersection of these two approaches, offering a unique combination of desirable attributes.

The Enduring Impact of Fluorine in Drug Design

The strategic incorporation of fluorine into small molecules can profoundly influence their biological activity.[2][3] The high electronegativity and small atomic radius of fluorine can alter a molecule's pKa, lipophilicity, and conformational preferences.[1] These modifications often lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding affinity to target proteins, and better membrane permeability.[2][3] The pyridine ring itself is a privileged scaffold in medicinal chemistry, and its fluorination has been a successful strategy in the development of numerous approved drugs.[1]

The Weinreb Amide: A Cornerstone of Controlled Ketone Synthesis

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, has revolutionized the synthesis of ketones from carboxylic acid derivatives.[4][5] Its key advantage lies in its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form a stable, chelated tetrahedral intermediate.[4][5] This intermediate resists the common problem of over-addition, which plagues similar reactions with esters or acid chlorides, and upon acidic workup, cleanly yields the desired ketone.[4] This controlled reactivity makes the Weinreb amide an invaluable tool for the precise construction of complex molecules.[5]

Synthesis of this compound

The primary and most direct route to this compound is from the commercially available 5-fluoronicotinic acid. The conversion of the carboxylic acid to the Weinreb amide can be achieved through several reliable methods.

General Protocol for Weinreb Amide Formation

A common and effective method involves the activation of the carboxylic acid followed by reaction with N,O-dimethylhydroxylamine. Herein, we present a generalized protocol adaptable for this transformation.

Experimental Protocol: Synthesis of this compound

-

Step 1: Activation of 5-Fluoronicotinic Acid

-

To a solution of 5-fluoronicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., nitrogen or argon), add a suitable activating agent. Common choices include:

-

Oxalyl chloride or Thionyl chloride: Add dropwise at 0 °C, followed by warming to room temperature. A catalytic amount of DMF is often used with oxalyl chloride. This converts the carboxylic acid to the highly reactive acid chloride in situ.

-

Peptide Coupling Reagents: Agents like HATU, HBTU, or EDC in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).

-

Phosphorus-based Reagents: A combination of triphenylphosphine (PPh3) and iodine (I2) can also be effective.[6]

-

-

-

Step 2: Amide Formation

-

To the activated 5-fluoronicotinic acid solution, add N,O-dimethylhydroxylamine hydrochloride (1.1-1.5 eq) and a base (e.g., DIPEA or TEA, 2.0-3.0 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

-

Step 3: Workup and Purification

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate or ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a pure solid.

-

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Gateway to Fluorinated Ketones

The primary utility of this compound lies in its reaction with organometallic reagents to generate 5-fluoropyridin-3-yl ketones. These ketones are versatile intermediates for the synthesis of more complex molecules, including kinase inhibitors.

Reaction with Grignard Reagents

The reaction of this compound with a Grignard reagent (R-MgX) provides a straightforward and high-yielding route to the corresponding ketone.

Experimental Protocol: Synthesis of a 5-Fluoropyridin-3-yl Ketone

-

Step 1: Grignard Reaction

-

Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere and cool to 0 °C or -78 °C.

-

Add the Grignard reagent (1.1-1.2 eq) dropwise via syringe.

-

Stir the reaction at the cooled temperature for a specified time, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

-

-

Step 2: Quench and Workup

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Step 3: Purification

-

Purify the crude ketone by flash column chromatography on silica gel.

-

Caption: Reaction of the Weinreb amide to form a ketone intermediate.

Downstream Functionalization: Building Complexity

The resulting 5-fluoropyridin-3-yl ketone is a valuable precursor for a variety of subsequent transformations, including:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Aldol Condensation: To form α,β-unsaturated ketones.

-

Wittig Reaction: To generate alkenes.

-

Heterocycle Formation: The ketone can serve as a key component in the synthesis of various heterocyclic rings.

These transformations allow for the rapid elaboration of the molecular scaffold, enabling the exploration of structure-activity relationships in drug discovery programs. The presence of the fluorine atom on the pyridine ring can continue to exert its beneficial electronic and metabolic effects on the final compounds.

Case Study: Conceptual Application in Kinase Inhibitor Synthesis

While specific examples in publicly available literature are often part of proprietary drug discovery programs, we can conceptualize the application of this compound in the synthesis of a hypothetical kinase inhibitor. Many kinase inhibitors feature a heterocyclic core (like pyridine) linked to an aromatic or heteroaromatic ring system.

Conceptual Synthetic Pathway:

-

Ketone Formation: this compound is reacted with an appropriate aryl or heteroaryl Grignard reagent to form the corresponding diaryl ketone.

-

Modification of the Ketone: The ketone can be reduced to a secondary alcohol, which can then be used in etherification or esterification reactions to link to other fragments of the target molecule. Alternatively, the ketone can be a site for building a new heterocyclic ring, such as a pyrimidine or a triazine.[7]

-

Final Elaboration: Further functionalization of the pyridine ring or the newly introduced moieties can be performed to optimize the compound's properties.

The fluorine atom at the 5-position of the nicotinamide core can enhance binding to the kinase active site through favorable electrostatic interactions and can block a potential site of metabolism, thereby improving the pharmacokinetic profile of the final inhibitor.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. It elegantly combines the advantageous properties of a fluorinated pyridine with the controlled reactivity of a Weinreb amide. This allows for the efficient and predictable synthesis of key 5-fluoropyridin-3-yl ketone intermediates, which are precursors to a wide range of complex molecules, including potent kinase inhibitors. The ability to construct these scaffolds in a controlled manner, while embedding the beneficial properties of fluorine, makes this compound an essential tool for the modern medicinal chemist.

References

- 1. nbinno.com [nbinno.com]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Weinreb Amide Functionality in 5-Fluoro-N-methoxy-N-methylnicotinamide: Synthesis, Reactivity, and Application in Drug Discovery

Executive Summary

The N-methoxy-N-methylamide, or Weinreb amide, represents a pivotal functional group in modern organic synthesis, prized for its ability to temper the reactivity of the carbonyl group. This guide provides an in-depth examination of the Weinreb amide functionality as manifested in 5-Fluoro-N-methoxy-N-methylnicotinamide, a key intermediate in pharmaceutical development. We will dissect the core principles of the Weinreb amide's unique chelation-controlled reactivity, provide detailed protocols for its synthesis, and explore the synergistic role of the 5-fluoro substituent on the nicotinamide scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures with enhanced pharmacological properties.

The Weinreb Amide: A Cornerstone of Controlled Carbonyl Chemistry

The synthesis of ketones and aldehydes from carboxylic acid derivatives is a fundamental transformation, yet it is frequently plagued by over-addition when using highly reactive organometallic reagents.[1] Traditional substrates like esters or acid chlorides, upon reaction with an organometallic nucleophile, form a ketone intermediate that is often more reactive than the starting material, leading to the undesired formation of tertiary alcohols.[2] The Weinreb-Nahm ketone synthesis, developed in 1981, elegantly circumvents this problem through the use of an N-methoxy-N-methylamide.[3][4]

The Chelation-Controlled Reaction Mechanism

The remarkable stability and predictable reactivity of the Weinreb amide stem from its ability to form a stable five-membered tetrahedral intermediate upon nucleophilic attack.[5][6] Unlike the transient intermediates formed with other acylating agents, this species is stabilized by the chelation of the metal cation (from a Grignard or organolithium reagent) between the carbonyl oxygen and the methoxy oxygen.[3][7] This chelated complex is kinetically stable at low temperatures and does not collapse to form a ketone until a deliberate aqueous or acidic workup is performed.[8] This two-stage reactivity profile—stable complex formation followed by controlled hydrolysis—is the cornerstone of its utility, effectively preventing the common problem of over-addition.[3][5]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 7. Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Weinreb amides [pubsapp.acs.org]

A Comprehensive Technical Guide to 5-Fluoro-N-methoxy-N-methylnicotinamide: A Key Intermediate in Modern Drug Discovery

This guide provides an in-depth analysis of 5-Fluoro-N-methoxy-N-methylnicotinamide, a crucial building block in the synthesis of complex pharmaceutical agents. While a detailed historical record of its initial discovery is not extensively documented in publicly available literature, its significance is firmly established in its application within medicinal chemistry. This document will elucidate its chemical properties, outline a representative synthetic protocol, and explore its role in the development of novel therapeutics targeting metabolic and neurological disorders.

Introduction: The Strategic Importance of Fluorinated Nicotinamides

This compound has emerged as a valuable intermediate for researchers and drug development professionals. Its utility stems from the unique combination of a fluorinated pyridine ring and a Weinreb amide functional group. The introduction of a fluorine atom into organic molecules can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The N-methoxy-N-methylamide moiety is a well-established precursor for the synthesis of ketones, aldehydes, and other functional groups under mild conditions, offering a versatile handle for molecular elaboration.

This compound is particularly noted for its application in the synthesis of fluorine-containing drugs, especially those based on a nicotinamide scaffold, which are under investigation for a range of metabolic and neurological diseases[1].

Physicochemical Properties and Structural Attributes

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 342602-54-4 | [2] |

| Molecular Formula | C₈H₉FN₂O₂ | [1][2] |

| Molecular Weight | 184.17 g/mol | [1] |

| Appearance | Not specified, likely a solid or oil | |

| Storage | Room temperature, dry conditions | [1] |

The structure of this compound is characterized by a pyridine ring substituted with a fluorine atom at the 5-position and an N-methoxy-N-methylamide group at the 3-position. The electron-withdrawing nature of the fluorine atom influences the reactivity of the pyridine ring, while the amide group provides a key point for synthetic modification.

Synthesis and Reaction Mechanisms

Conceptual Synthetic Workflow

Caption: A plausible synthetic pathway to this compound.

Detailed Experimental Protocol (Representative)

Step 1: Acyl Chloride Formation

-

To a solution of 5-fluoronicotinic acid in an inert solvent (e.g., dichloromethane), add an excess of a chlorinating agent such as oxalyl chloride or thionyl chloride at 0 °C.

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Allow the reaction to warm to room temperature and stir until the evolution of gas ceases, indicating the completion of the reaction.

-

Remove the solvent and excess chlorinating agent under reduced pressure to yield the crude 5-fluoronicotinoyl chloride.

Causality: The conversion of the carboxylic acid to the more reactive acyl chloride is a necessary activation step for the subsequent amidation.

Step 2: Weinreb Amidation

-

Dissolve N,O-dimethylhydroxylamine hydrochloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

-

Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride and generate the free amine.

-

Cool the solution to 0 °C and add the crude 5-fluoronicotinoyl chloride solution dropwise.

-

Allow the reaction to proceed at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove salts and purify the product by column chromatography to obtain this compound.

Self-Validation: The progress of the reaction can be monitored by TLC, and the final product structure can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry

The primary value of this compound lies in its role as a versatile intermediate in the synthesis of pharmacologically active molecules. The Weinreb amide functionality allows for the controlled addition of nucleophiles to form ketones, which are common precursors to a wide array of more complex structures.

Role as a Key Building Block

The fluorinated nicotinamide core is a recurring motif in compounds targeting various biological pathways. For instance, related nicotinamide derivatives have been investigated as:

-

Enzyme Inhibitors: Nicotinamide N-methyltransferase (NNMT) is an enzyme implicated in various diseases, including cancer and metabolic disorders[3][4][5]. Fluorinated nicotinamide analogs can be designed as inhibitors of such enzymes.

-

Receptor Antagonists: The nicotinamide scaffold has been incorporated into molecules designed to be antagonists for receptors like the neurokinin-1 (NK-1) receptor, which is involved in pain and inflammation[6].

-

Kinase Inhibitors: The pyridine ring can serve as a scaffold for developing inhibitors of kinases such as Bruton's Tyrosine Kinase (BTK), which are important targets in immunology and oncology[7].

Illustrative Workflow in Drug Discovery

Caption: General application of the title compound in a drug discovery workflow.

Conclusion

This compound stands as a testament to the importance of enabling chemical building blocks in the advancement of pharmaceutical research. While its own history is not one of a standalone therapeutic agent, its contribution is measured by the novel and potent drug candidates it helps to create. The strategic placement of the fluorine atom and the versatile Weinreb amide functionality provide chemists with a powerful tool for the synthesis of next-generation therapeutics. As research into metabolic and neurological diseases continues to evolve, the demand for such specialized intermediates is likely to grow, further solidifying the role of this compound in the drug discovery landscape.

References

- 1. This compound [myskinrecipes.com]

- 2. This compound|CAS 342602-54-4|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 3. Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US20200102274A1 - Quinoline derived small molecule inhibitors of nicotinamide n-methyltransferase (nnmt) and uses thereof - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. WO2022056100A1 - Processes and intermediates for the preparation of (s)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1h-pyrazole-4-carboxamide - Google Patents [patents.google.com]

Introduction: Strategic Integration of Fluorine and the Weinreb Amide in Modern Drug Discovery

An In-Depth Technical Guide to the Synthesis and Biological Evaluation of Compounds Derived from 5-Fluoro-N-methoxy-N-methylnicotinamide

In the landscape of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a powerful and widely adopted strategy for optimizing drug candidates.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4] Introducing fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate lipophilicity to improve membrane permeability, and alter the pKa of nearby functional groups, thereby improving target binding affinity and selectivity.[1][2][5]

The nicotinamide scaffold, a derivative of vitamin B3, is a privileged structure found in numerous biologically active compounds and approved drugs. Its derivatives have shown a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antifungal activities.[6][7][8] When combined, the fluorinated nicotinamide core represents a promising starting point for the development of novel therapeutics.

This guide focuses on this compound, a key precursor that leverages a critical synthetic tool: the Weinreb-Nahm amide . This functional group is not typically valued for its intrinsic biological activity but rather for its exceptional utility in chemical synthesis.[9][10] Discovered in 1981, the Weinreb amide provides a reliable method for synthesizing ketones and aldehydes from carboxylic acid derivatives by reacting with organometallic reagents or hydrides.[10][11] Its principal advantage is the prevention of over-addition, a common side reaction that plagues the synthesis of ketones using other acyl compounds, which often leads to the formation of tertiary alcohols.[11] The N-methoxy-N-methylamide moiety forms a stable tetrahedral intermediate that resists further reaction until acidic workup, ensuring a clean conversion to the desired ketone or aldehyde.[9][10]

This technical whitepaper will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound from its primary precursor, 5-fluoronicotinic acid, and detail the subsequent evaluation of the biological activity of its downstream derivatives.

Part 1: Synthesis of Key Precursors and Intermediates

The journey from a simple fluorinated building block to a potential drug candidate involves a carefully planned synthetic pathway. The stability and versatility of the Weinreb amide make it an ideal intermediate for constructing a library of diverse nicotinamide derivatives for biological screening.

The Foundational Building Block: 5-Fluoronicotinic Acid

5-Fluoronicotinic acid is the primary precursor for the target Weinreb amide. The fluorine atom at the 5-position of the pyridine ring is strategically placed to exert a significant electronic effect on the molecule, which can later influence binding interactions with biological targets. As a derivative of nicotinic acid, it provides a versatile pyridine core with a carboxylic acid handle, enabling a wide array of chemical modifications.[12]

The Weinreb Amidation Strategy

The conversion of 5-fluoronicotinic acid to this compound is a critical step that prepares the scaffold for diversification. This transformation, known as Weinreb amidation, ensures that subsequent additions of nucleophiles (e.g., Grignard or organolithium reagents) will terminate at the ketone stage.

The diagram below illustrates the synthetic logic, starting from the activation of the carboxylic acid, formation of the Weinreb amide, and its subsequent reaction to form a ketone, a common pharmacophore in medicinal chemistry.

Caption: Synthetic pathway from 5-fluoronicotinic acid to a ketone derivative via a Weinreb amide intermediate.

Detailed Experimental Protocol: One-Pot Synthesis of Weinreb Amides

This protocol describes a convenient and efficient one-pot synthesis of Weinreb amides from carboxylic acids using phosphorus oxychloride (POCl₃) as an acid activator.[13] This method is advantageous due to its mild reaction conditions and tolerance for various functional groups.

Materials:

-

Substituted carboxylic acid (e.g., 5-fluoronicotinic acid)

-

N,O-dimethylhydroxylamine hydrochloride

-

N,N-Diisopropylethylamine (DIPEA or Hünig's base)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and ice bath

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq.), N,O-dimethylhydroxylamine hydrochloride (1.2 eq.), and anhydrous DCM.

-

Base Addition: Cool the resulting suspension to 0 °C using an ice bath. Slowly add DIPEA (3.0 eq.) to the mixture while stirring.

-

Activator Addition: After 10 minutes of stirring at 0 °C, add POCl₃ (1.1 eq.) dropwise, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude Weinreb amide.

-

Purification: Purify the crude product using column chromatography on silica gel to obtain the pure Weinreb amide.

Part 2: Biological Evaluation of Downstream Derivatives

Once a library of compounds has been synthesized from the this compound precursor, the next critical phase is to assess their biological activity. The specific assays employed will depend on the therapeutic area of interest. Nicotinamide derivatives have shown promise as anticancer agents, often by inhibiting key signaling enzymes like kinases.[6][14]

The following workflow outlines a typical screening cascade for evaluating novel nicotinamide derivatives as potential anticancer agents.

Caption: A hierarchical workflow for the biological evaluation of synthesized nicotinamide derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard primary screen to identify compounds with cytotoxic effects against cancer cell lines.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, HepG2) into a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium in the wells with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).[6]

-

Incubation: Incubate the plate for 48-72 hours at 37 °C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Target Engagement: Enzyme Inhibition Assay

For compounds showing promising cytotoxicity, it is crucial to validate that their effect is mediated through the intended biological target. For nicotinamide derivatives designed as VEGFR-2 inhibitors, a direct enzyme inhibition assay is performed.[6][14]

Protocol: VEGFR-2 Kinase Inhibition Assay

-

Reaction Setup: In a 96-well plate, add the reaction buffer, a specific substrate peptide for VEGFR-2, and the test compound at various concentrations.

-

Enzyme Addition: Add recombinant human VEGFR-2 enzyme to each well to initiate the reaction.

-

ATP Addition: Add ATP to the wells to start the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This is often done using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that quantifies the amount of ATP remaining.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration relative to a no-enzyme control and a vehicle control. Determine the IC₅₀ value for enzyme inhibition.

Data Presentation and Interpretation

Quantitative data from biological assays should be summarized in a clear, tabular format to facilitate comparison between compounds and against standards. This allows for the identification of structure-activity relationships (SAR).

Table 1: Example Biological Activity Data for Nicotinamide Derivatives

| Compound ID | Cytotoxicity IC₅₀ (µM) [HCT-116] | Cytotoxicity IC₅₀ (µM) [HepG2] | Target Inhibition IC₅₀ (nM) [VEGFR-2] | Selectivity Index (Vero IC₅₀ / HCT-116 IC₅₀) |

| Derivative 1 | 5.4 | 7.1 | 77 | 15.8 |

| Derivative 2 | 16.5 | 18.2 | 250 | 6.2 |

| Derivative 3 | 25.1 | 22.9 | 410 | 4.1 |

| Sorafenib (Std.) | 9.3 | 7.4 | 62 | 9.8 |

Data is hypothetical and based on trends observed in the literature for illustrative purposes.[6]

Interpretation:

-

Potency: A lower IC₅₀ value indicates higher potency. In this example, Derivative 1 is the most potent compound against both cell lines and the target enzyme.

-

Selectivity: The selectivity index, calculated by dividing the IC₅₀ against a non-cancerous cell line (e.g., Vero) by the IC₅₀ against a cancer cell line, provides a measure of the compound's therapeutic window. A higher index is desirable, suggesting lower toxicity to normal cells.[6][14] Derivative 1 shows a favorable selectivity profile compared to the other derivatives and the standard drug.

Conclusion and Future Directions

The strategic use of this compound as a synthetic precursor provides a robust and efficient platform for developing novel, biologically active molecules. The fluorinated nicotinamide core, assembled via the reliable Weinreb amidation process, allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The in-depth biological evaluation, from broad cytotoxicity screening to specific mechanism-of-action studies, is essential for identifying promising lead candidates for further preclinical and clinical development.

Future research in this area will likely focus on expanding the diversity of the synthesized libraries, exploring novel biological targets beyond kinases, and leveraging computational tools for in silico screening and rational drug design to accelerate the discovery process.[14]

References

- 1. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. horizon.documentation.ird.fr [horizon.documentation.ird.fr]

- 9. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 10. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 11. m.youtube.com [m.youtube.com]

- 12. nbinno.com [nbinno.com]

- 13. wisdomlib.org [wisdomlib.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Application Note: A Validated LCMS Method for Purity Determination of 5-Fluoro-N-methoxy-N-methylnicotinamide

Abstract

This application note presents a detailed, robust, and validated Liquid Chromatography-Mass Spectrometry (LCMS) method for the determination of purity and the identification of potential impurities in 5-Fluoro-N-methoxy-N-methylnicotinamide, a key intermediate in pharmaceutical synthesis. The described method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure that adheres to the principles of scientific integrity and regulatory guidelines. The protocol herein is grounded in established chromatographic principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and specificity.

Introduction: The Analytical Imperative

This compound (Molecular Formula: C₈H₉FN₂O₂, Molecular Weight: 184.17 g/mol ) is an important building block in the synthesis of fluorinated pharmaceutical compounds, particularly those targeting metabolic and neurological diseases.[1] The introduction of a fluorine atom can significantly enhance the metabolic stability and target-binding affinity of active pharmaceutical ingredients (APIs). Consequently, ensuring the purity of this intermediate is of paramount importance, as impurities can be carried through the synthesis process, potentially affecting the safety and efficacy of the final drug product.

Liquid Chromatography-Mass Spectrometry (LCMS) is an indispensable tool in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is crucial for impurity identification.[2][3] This application note details a systematic approach to developing and validating an LCMS method for the purity analysis of this compound, providing a framework that can be readily adapted in a quality control or research setting. The validation of this method is based on the principles outlined in the ICH Q2(R2) guideline, ensuring its fitness for purpose.[4][5]

Experimental Design and Rationale

The selection of the analytical conditions was driven by the physicochemical properties of this compound and the need for a method capable of separating the main component from potential process-related impurities and degradation products.

Potential Impurities

While the exact synthetic route for every manufacturer is proprietary, a common pathway for the synthesis of nicotinamide derivatives can involve the coupling of a nicotinic acid precursor with an appropriate amine.[6] Based on this, potential impurities could include:

-

Starting materials: Unreacted 5-fluoronicotinic acid or N,O-dimethylhydroxylamine.

-

By-products: Isomeric variants or products from side reactions.

-

Degradation products: Hydrolysis of the amide bond, leading to the formation of 5-fluoronicotinic acid.

Chromatographic and Mass Spectrometric System

A standard High-Performance Liquid Chromatography (HPLC) system coupled to a single quadrupole or a triple quadrupole mass spectrometer is suitable for this analysis.[3] The use of a tandem mass spectrometer (LC-MS/MS) can provide enhanced specificity and sensitivity if required for the quantification of trace-level impurities.[7]

Detailed Protocols

Materials and Reagents

-

This compound reference standard (purity ≥ 99.5%)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (Type I, ultrapure)

-

Formic acid (LC-MS grade, ≥ 99%)

Standard and Sample Preparation

Rationale: The choice of diluent is critical to ensure analyte stability and compatibility with the mobile phase. A mixture of water and acetonitrile is a common and effective diluent for moderately polar compounds like the target analyte.

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.

-

Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with the same diluent.

-

Sample Solution (1 mg/mL): Prepare the sample to be tested at the same concentration as the stock solution.

LCMS Method Parameters

Rationale: A C18 column is a good starting point for the separation of small molecules due to its versatility.[8] A gradient elution with acetonitrile and water, with formic acid as a mobile phase modifier, is employed to ensure good peak shape and ionization efficiency in positive ion mode electrospray ionization (ESI).[8] ESI is well-suited for polar compounds.[2]

Table 1: Optimized LCMS Parameters

| Parameter | Value |

| LC System | |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 10 min, hold for 2 min, return to 5% B in 0.1 min, equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Desolvation Gas Flow | 800 L/hr |

| Scan Range | m/z 50 - 500 |

| Expected [M+H]⁺ Ion | m/z 185.07 |

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose.[9] The validation should be performed according to ICH Q2(R2) guidelines and should include the following parameters:[4]

-

Specificity: Analyze a blank (diluent), the reference standard, and the sample solution. The method is specific if there are no interfering peaks at the retention time of this compound.

-

Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., from 0.1 µg/mL to 100 µg/mL). Plot the peak area against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

-

Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the reference standard at three levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

-

Precision:

-

Repeatability (Intra-day precision): Inject the working standard solution six times on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 2%.

-

Intermediate Precision (Inter-day precision): Repeat the repeatability test on a different day with a different analyst and/or instrument. The RSD should be ≤ 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

-

Robustness: Intentionally vary method parameters such as column temperature (± 5 °C), flow rate (± 10%), and mobile phase composition (± 2%) to assess the method's reliability during normal use.

Data Presentation and Visualization

Purity Calculation

The purity of the sample can be calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

For a more accurate quantification of specific impurities, a reference standard for each impurity would be required.

Workflow Visualization

The overall workflow for the LCMS purity analysis is depicted in the following diagram:

Caption: LCMS Purity Analysis Workflow.

Conclusion

The LCMS method described in this application note provides a reliable and robust solution for the purity analysis of this compound. The detailed protocol, including system parameters and validation procedures, adheres to international regulatory standards, ensuring the generation of high-quality, defensible data. This method is a valuable tool for quality control and process monitoring in the development and manufacturing of pharmaceuticals containing this important intermediate.

References

- 1. This compound [myskinrecipes.com]

- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 3. pacificbiolabs.com [pacificbiolabs.com]

- 4. database.ich.org [database.ich.org]

- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]

- 6. An Exquisite Design Process and Impacting Synthesis of 2-methyl Nicotinamide Derivatives and their Anti-bacterial Activity Closet to Fab I Inhibitors – Oriental Journal of Chemistry [orientjchem.org]

- 7. ijper.org [ijper.org]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]

- 9. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

reaction conditions for Grignard addition to 5-Fluoro-N-methoxy-N-methylnicotinamide

An Application Guide for the Synthesis of 3-Acyl-5-fluoropyridines via Grignard Addition to 5-Fluoro-N-methoxy-N-methylnicotinamide

Abstract

This technical guide provides a comprehensive overview and a detailed protocol for the Grignard addition to this compound, a specialized Weinreb-Nahm amide. The synthesis of 3-acyl-5-fluoropyridines is a critical transformation in medicinal chemistry, as this structural motif is a key building block in numerous pharmaceutical agents. This document elucidates the reaction mechanism, outlines critical experimental parameters, and offers a step-by-step protocol designed for researchers in synthetic chemistry and drug development. The inherent stability of the Weinreb amide intermediate against over-addition is explained, providing a reliable and high-yielding route to the desired ketone products.

Introduction: The Strategic Importance of the Weinreb-Nahm Ketone Synthesis

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Among the myriad of available methods, the addition of organometallic reagents to carbonyl compounds is preeminent. However, traditional acylating agents like acid chlorides and esters often suffer from a significant drawback: over-addition. The initial ketone product is often more reactive than the starting material, leading to the formation of tertiary alcohols as undesired byproducts.[1][2]

In 1981, Steven M. Weinreb and Steven Nahm developed a powerful solution to this challenge.[3] Their method involves the use of N-methoxy-N-methylamides, now universally known as Weinreb-Nahm amides. The Grignard or organolithium addition to a Weinreb amide cleanly stops at the ketone stage, preventing over-addition.[3][4][5] This selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until it is hydrolyzed during aqueous workup.[3]